molecular formula C16H21N3O4S B5001497 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxamide

1-[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxamide

Cat. No.: B5001497
M. Wt: 351.4 g/mol
InChI Key: RTPYFLNYGDVDMG-UHFFFAOYSA-N
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Description

1-[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxamide is a complex organic compound with a molecular formula of C16H21N3O4S This compound is characterized by the presence of a pyrrolidinone ring, a phenylsulfonyl group, and a piperidine carboxamide moiety

Preparation Methods

The synthesis of 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, often using reagents like sulfonyl chlorides.

    Formation of the Piperidine Carboxamide Moiety: This involves the reaction of the intermediate compound with piperidine and subsequent carboxylation to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

1-[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidinone ring structure and have similar biological activities.

    Phenylsulfonyl Compounds: These compounds contain the phenylsulfonyl group and are used in similar chemical reactions.

    Piperidine Carboxamides: These compounds have the piperidine carboxamide moiety and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties .

Properties

IUPAC Name

1-[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c17-16(21)12-7-10-18(11-8-12)24(22,23)14-5-3-13(4-6-14)19-9-1-2-15(19)20/h3-6,12H,1-2,7-11H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPYFLNYGDVDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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